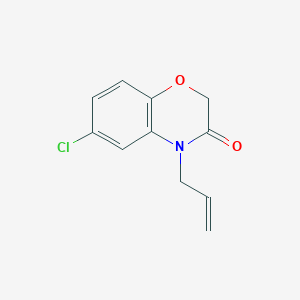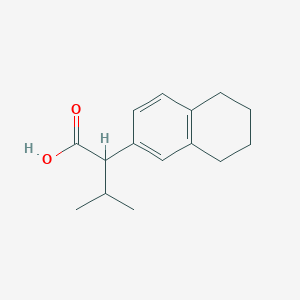![molecular formula C17H15ClF3N3O2S B253949 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253949.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide, also known as CTSP, is a compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. CTSP is a small molecule inhibitor that targets specific enzymes, making it a promising candidate for drug development. In
Mécanisme D'action
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide inhibits the activity of specific enzymes by binding to their active sites, preventing them from carrying out their normal functions. Specifically, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has been shown to bind to the active site of cathepsin B and L, inhibiting their proteolytic activity. This inhibition prevents the degradation of extracellular matrix proteins, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide inhibits the activity of cathepsin B and L, leading to a decrease in the degradation of extracellular matrix proteins. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has been shown to have neuroprotective effects, protecting neurons against oxidative stress-induced cell death. In vivo studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has anti-tumor and anti-inflammatory effects, making it a potential candidate for the treatment of cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide is its specificity for specific enzymes, making it a promising candidate for drug development. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has been shown to have low toxicity in vitro and in vivo studies. However, one limitation of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide is its poor solubility, making it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to determine the efficacy of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide in the treatment of various diseases in vivo. Furthermore, the development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide derivatives with improved solubility and bioavailability is an area of active research. Finally, the identification of new enzymes that are inhibited by N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide could lead to the development of new therapies for the treatment of various diseases.
Conclusion:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide is a promising candidate for drug development due to its specificity for specific enzymes and potential therapeutic applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide have been discussed in this paper. Further research is needed to determine the efficacy of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide in the treatment of various diseases and to develop new therapies based on its mechanism of action.
Méthodes De Synthèse
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide can be synthesized through a multistep process that involves the reaction of various chemicals. The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-mercapto-4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-5-carboxylic acid. The resulting product is then reacted with 2-chloro-N-(propylthio)acetamide to form the final product, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has been shown to inhibit the activity of specific enzymes, such as cathepsin B and L, which are involved in the progression of cancer and inflammation. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Propriétés
Nom du produit |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide |
|---|---|
Formule moléculaire |
C17H15ClF3N3O2S |
Poids moléculaire |
417.8 g/mol |
Nom IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C17H15ClF3N3O2S/c1-8(27-16-23-12-4-2-3-10(12)15(26)24-16)14(25)22-13-7-9(17(19,20)21)5-6-11(13)18/h5-8H,2-4H2,1H3,(H,22,25)(H,23,24,26) |
Clé InChI |
GPASMFFQZVMNLO-UHFFFAOYSA-N |
SMILES isomérique |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)SC2=NC(=O)C3=C(N2)CCC3 |
SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)SC2=NC(=O)C3=C(N2)CCC3 |
SMILES canonique |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)SC2=NC(=O)C3=C(N2)CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B253866.png)

![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B253871.png)
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)



![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B253891.png)
![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)
![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)
